molecular formula C27H42O4 B1259235 1,25-Dihydroxy-23-oxo-vitamin D3

1,25-Dihydroxy-23-oxo-vitamin D3

Cat. No.: B1259235
M. Wt: 430.6 g/mol
InChI Key: QBJVXMITWJPQNF-LQPBFCBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,25-Dihydroxy-23-oxo-vitamin D3 (1,25-DOV) is a metabolite of vitamin D3, first identified in the early 1980s through studies on intestinal and renal vitamin D metabolism . Structurally, it features a 23-oxo group replacing the hydroxyl at position C23 of the parent compound 1,25-dihydroxyvitamin D3 (calcitriol). This modification confers distinct biochemical properties, including high affinity for the vitamin D receptor (VDR), though its biological activity diverges from calcitriol in key metabolic pathways . Early work by Horst et al. (1982) demonstrated its formation in vivo alongside 23-keto-25-hydroxyvitamin D3, highlighting its role as a terminal metabolite in the C-24 oxidation pathway .

Properties

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one

InChI

InChI=1S/C27H42O4/c1-17(13-22(29)16-26(3,4)31)23-10-11-24-19(7-6-12-27(23,24)5)8-9-20-14-21(28)15-25(30)18(20)2/h8-9,17,21,23-25,28,30-31H,2,6-7,10-16H2,1,3-5H3/b19-8+,20-9-/t17-,21-,23-,24+,25+,27-/m1/s1

InChI Key

QBJVXMITWJPQNF-LQPBFCBKSA-N

SMILES

CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](CC(=O)CC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Canonical SMILES

CC(CC(=O)CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

1,25-dihydroxy-23-oxo-vitamin D3
1,25-dihydroxy-23-oxocholecalciferol
1,25-DOV
23-keto-1,25-dihydroxyvitamin D3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Vitamin D3 Metabolites

Structural Differences

Compound Structural Modification Key Features
1,25-DOV 23-oxo group Terminal metabolite; reduced calcemic activity compared to calcitriol
Calcitriol (1,25(OH)₂D₃) None (parent compound) Binds VDR with high affinity; regulates calcium homeostasis and cell differentiation
1,25-Dihydroxy-24-oxo-vitamin D3 24-oxo group Renal metabolite; immunosuppressive without hypercalcemia
1,25(OH)₂-16-ene-23-yne-D3 16-ene and 23-yne modifications 300× lower calcemic activity; potent anti-leukemic effects in vivo
EB-1089 Side-chain fluorination and unsaturation 2× higher VDR affinity than calcitriol; strong anti-proliferative activity

Comparative Pharmacological Profiles

Anti-Proliferative and Immunomodulatory Effects

Compound Cell Line/Model Activity (vs. Calcitriol) Reference
1,25-DOV Intestinal and renal cells Weak differentiation induction; rapid catabolism
EB-1089 LNCaP (prostate cancer) 3× stronger inhibition of cell proliferation
1,25(OH)₂-16-ene-23-yne-D3 WEHI 3BD+ leukemic cells Prolongs survival by 50–100% in murine models
22-Oxa-calcitriol PC-3 (prostate cancer) 2× higher induction of 24-hydroxylase mRNA

Analytical and Detection Methods

Recent advancements in LC-MS/MS enable precise quantification of vitamin D metabolites:

  • Plasma Analysis : Schorr et al. (2023) developed a double-derivatization method for simultaneous detection of 1,25-DOV and 24,25-dihydroxyvitamin D3 with a sensitivity of 5 pg/mL .
  • Tissue Distribution: Xue et al.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,25-Dihydroxy-23-oxo-vitamin D3
Reactant of Route 2
1,25-Dihydroxy-23-oxo-vitamin D3

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